
L-2-Aminoadipate adenylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-2-Aminoadipate adenylate is a dicarboxylic acid.
Aplicaciones Científicas De Investigación
Molecular Evolution and Phylogenetics
- L-2-Aminoadipate adenylate plays a role in the molecular evolution of fungi, particularly in the adenylating domain of aminoadipate reductase. This enzyme's domain structure is closely related to bacterial antibiotic/peptide synthetases, making it a valuable tool for studying phylogenetic relationships among fungi and certain bacteria (An, Nishida, Miura, & Yokota, 2003).
Enzymatic Function and Biochemistry
- The α-Aminoadipate adenylate is crucial in the enzymatic function of α-Aminoadipic acid reductases. These reductases catalyze reactions essential for fungal L-lysine biosynthesis. Studies on NPS3, an L-α-aminoadipic acid reductase, highlight the importance of the adenylation activating domain in substrate adenylation, a key step in catalytic turnover (Kalb, Lackner, Rappe, & Hoffmeister, 2015).
Genetic and Molecular Studies
- Genetic and molecular investigations into the α-aminoadipate reductase enzyme, particularly Lys2p from Candida albicans, reveal the critical role of specific amino acid residues in its catalytic domains for α-aminoadipate reductase activity. Mutational analyses provide insights into the enzyme's functionality and potential therapeutic targets (Guo & Bhattacharjee, 2003).
Proteolysis and Enzyme Structure
- Research on the α-aminoadipate reductase of Penicillium chrysogenum, through limited proteolysis, has provided a deeper understanding of its domain structure. This work emphasizes the roles of adenylation and peptidyl carrier protein domains in enzyme stability and function (Hijarrubia, Aparicio, & Martín, 2003).
Fungal Reductases Diversity
- Studies on fungal adenylate-forming reductases, including l-α-aminoadipic acid reductases, highlight their functional and phylogenetic diversity. This research is crucial for understanding the complex enzymatic mechanisms in fungal l-lysine biosynthesis (Kalb, Lackner, & Hoffmeister, 2014).
Computational Analyses
- Computational analyses of the adenylation domains in enzymes such as α-aminoadipate semialdehyde dehydrogenase and α-aminoadipate reductase provide valuable insights into their molecular characteristics, substrate selection, and binding. This research aids in better understanding and engineering of these enzymes (Di Vincenzo, Grgurina, & Pascarella, 2005).
Propiedades
Fórmula molecular |
C16H23N6O10P |
|---|---|
Peso molecular |
490.36 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-oxohexanoic acid |
InChI |
InChI=1S/C16H23N6O10P/c17-7(16(26)27)2-1-3-9(23)32-33(28,29)30-4-8-11(24)12(25)15(31-8)22-6-21-10-13(18)19-5-20-14(10)22/h5-8,11-12,15,24-25H,1-4,17H2,(H,26,27)(H,28,29)(H2,18,19,20)/t7-,8+,11+,12+,15+/m0/s1 |
Clave InChI |
POJWEBKSMOTPNS-SBZSCLMQSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)CCC[C@@H](C(=O)O)N)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)CCCC(C(=O)O)N)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)CCCC(C(=O)O)N)O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


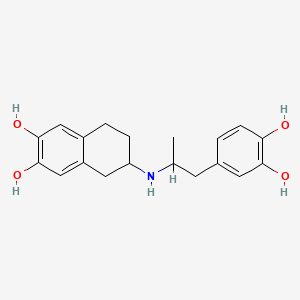
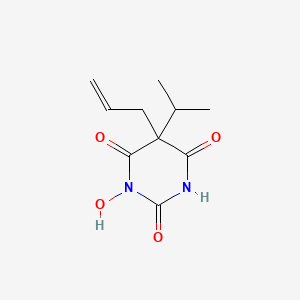
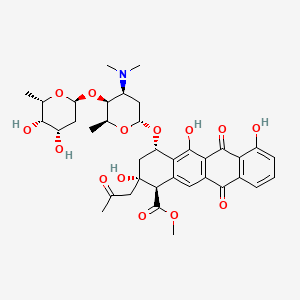

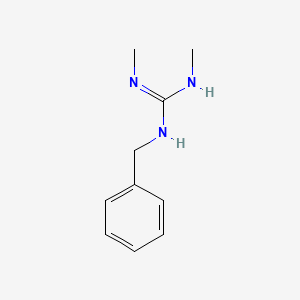
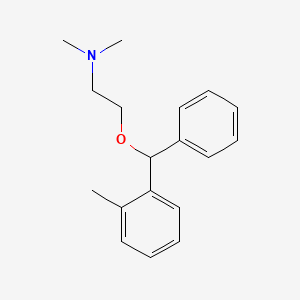

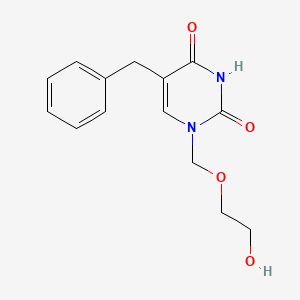
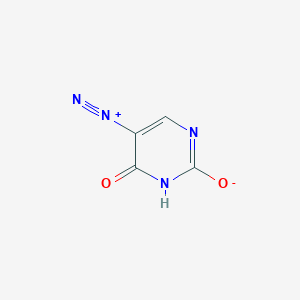
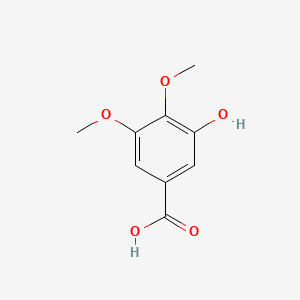
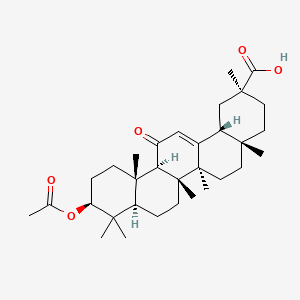
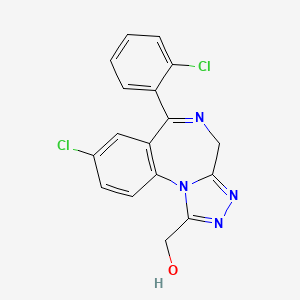
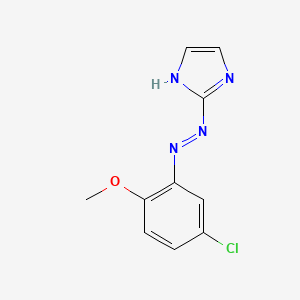
![Tetrazolo[1,5-a]pyrimidine](/img/structure/B1219648.png)
